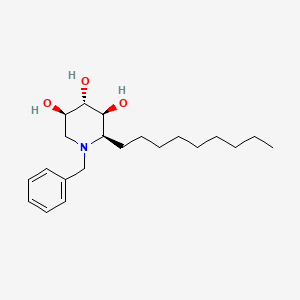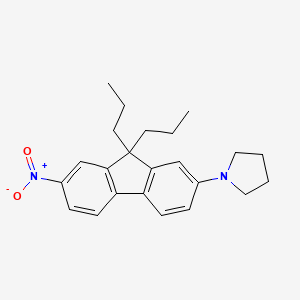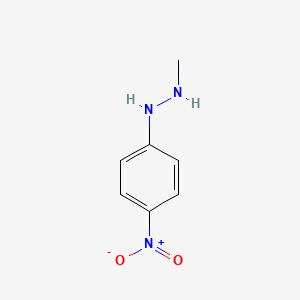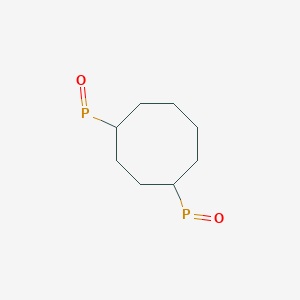![molecular formula C22H37BrO3 B12610441 1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene CAS No. 649739-56-0](/img/structure/B12610441.png)
1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene is an organic compound with a complex structure that includes bromine, ethoxy, and dodecyloxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene typically involves multiple steps. One common method starts with the preparation of 1-bromo-2-(2-methoxyethoxy)ethane, which is then reacted with 4-(dodecyloxy)phenol under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The ethoxy groups can be oxidized or reduced under specific conditions.
Coupling reactions: The benzene ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-[2-(2-azidoethoxy)ethoxy]-4-(dodecyloxy)benzene.
Applications De Recherche Scientifique
1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene exerts its effects depends on its interaction with molecular targets. The bromine atom can participate in halogen bonding, while the ethoxy and dodecyloxy groups can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, making the compound useful in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-(2-Methoxyethoxy)ethoxy]-4-(dodecyloxy)benzene: Similar structure but with a methoxy group instead of a bromo group.
1-[2-(2-Chloroethoxy)ethoxy]-4-(dodecyloxy)benzene: Contains a chlorine atom instead of bromine.
1-[2-(2-Azidoethoxy)ethoxy]-4-(dodecyloxy)benzene: Features an azido group in place of the bromo group.
Uniqueness
1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other similar compounds cannot. This makes it valuable for certain synthetic applications and research studies.
Propriétés
Numéro CAS |
649739-56-0 |
|---|---|
Formule moléculaire |
C22H37BrO3 |
Poids moléculaire |
429.4 g/mol |
Nom IUPAC |
1-[2-(2-bromoethoxy)ethoxy]-4-dodecoxybenzene |
InChI |
InChI=1S/C22H37BrO3/c1-2-3-4-5-6-7-8-9-10-11-17-25-21-12-14-22(15-13-21)26-20-19-24-18-16-23/h12-15H,2-11,16-20H2,1H3 |
Clé InChI |
DRTIVDIPSZRHFC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)OCCOCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-2-Amino-3-methylbutyl]-4-methylbenzamide](/img/structure/B12610362.png)
![1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)-](/img/structure/B12610372.png)

![3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12610376.png)
![2,2'-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine](/img/structure/B12610381.png)


![2,2-Bis({[tert-butyl(dimethyl)silyl]oxy}methyl)butane-1,4-diol](/img/structure/B12610393.png)
![N-[2-(Acetyloxy)ethyl]-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B12610397.png)
![4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile](/img/structure/B12610404.png)
![4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B12610406.png)


![N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea](/img/structure/B12610431.png)
